molecular formula C23H38N7O17P3S B1202050 Acetyl coenzyme A sodium salt

Acetyl coenzyme A sodium salt

Cat. No.: B1202050
M. Wt: 809.6 g/mol
InChI Key: ZSLZBFCDCINBPY-KMYLAXNMSA-N
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Description

Acetyl coenzyme A sodium salt (Acetyl-CoA, CAS 102029-73-2) is a critical cofactor in enzymatic acetyl transfer reactions. It serves as the primary acetyl group carrier in metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and protein acetylation . Structurally, it consists of an acetyl group linked to coenzyme A via a thioester bond, with sodium ions stabilizing the molecule for enhanced solubility and stability in aqueous solutions.

Properties

Molecular Formula

C23H38N7O17P3S

Molecular Weight

809.6 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1

InChI Key

ZSLZBFCDCINBPY-KMYLAXNMSA-N

SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

Acetyl CoA
Acetyl Coenzyme A
Acetyl-CoA
CoA, Acetyl
Coenzyme A, Acetyl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Components

The enzymatic reaction proceeds as follows:

Acetyl phosphate+CoAAcetyl-CoA+Phosphate\text{Acetyl phosphate} + \text{CoA} \rightleftharpoons \text{Acetyl-CoA} + \text{Phosphate}

Key components include:

  • Acetyl phosphate : Generated via the phosphorylation of acetyl-CoA or produced endogenously in bacterial systems.

  • Coenzyme A (CoA) : The free thiol (-SH) group of CoA serves as the acetyl acceptor.

  • Phosphotransacetylase (PTA) : Enzyme purified from bacterial sources (e.g., Bacillus subtilis) or recombinant systems.

Optimized Reaction Conditions

ParameterOptimal Range/ValueSource
pH7.4 (Tris buffer)
Temperature37°C (physiological)
Acetyl phosphate10 mM excess
CoA concentration1–5 mM
PTA activity>1,000 U/mg

Reactions are typically conducted in aqueous buffers (e.g., Tris-HCl) with incubation times of 5–60 minutes. Excess acetyl phosphate ensures forward reaction dominance.

Industrial-Scale Production

Commercial suppliers like Sigma-Aldrich employ ion exchange chromatography for purification after enzymatic synthesis. For example:

  • Enzyme Addition : PTA is added to a mixture of CoA and acetyl phosphate.

  • Incubation : Reaction proceeds at 37°C for 30–60 minutes.

  • Quenching : Excess acetyl phosphate is removed via filtration or dialysis.

  • Purification : Acetyl-CoA Na⁺ is isolated using anion-exchange columns to remove unreacted CoA and phosphate.

Chemical Synthesis and Alternative Methods

While enzymatic methods dominate, chemical synthesis routes exist for specialized applications.

Acetyl Chloride-Mediated Thioester Formation

Acetyl-CoA can be synthesized chemically via nucleophilic acyl substitution:

CoA+Acetyl chlorideAcetyl-CoA+HCl\text{CoA} + \text{Acetyl chloride} \rightarrow \text{Acetyl-CoA} + \text{HCl}

Limitations :

  • Low Yield : Side reactions (e.g., hydrolysis of acetyl chloride) reduce efficiency.

  • Byproduct Removal : Requires tedious purification steps (e.g., gel filtration).

Biosynthetic Pathways in Microorganisms

In prokaryotes, Acetyl-CoA Na⁺ is synthesized via pyruvate dehydrogenase or acetogens from acetyl-phosphate. This method is niche due to scalability challenges in eukaryotic systems.

Purification Techniques

Purification ensures removal of reactants, byproducts, and enzymes.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method separates CoA and Acetyl-CoA:

ParameterConditionSource
ColumnC18 reversed-phase
Mobile Phase100 mM monosodium phosphate (pH 4.6) + 6% acetonitrile
Retention TimesCoA: 3.8 min; Acetyl-CoA: 7.8 min
DetectionUV at 260 nm

This method achieves baseline separation, enabling quantification in biological samples.

Ion Exchange Chromatography

Anion-exchange resins (e.g., DEAE-cellulose) are used to isolate Acetyl-CoA Na⁺ from reaction mixtures. A linear NaCl gradient (0–500 mM) elutes contaminants and product sequentially.

Stock Solution Preparation and Formulation

Acetyl-CoA Na⁺ is often stored as concentrated stock solutions for experimental convenience.

Solubility and Stability

SolventSolubility (mg/mL)Storage ConditionShelf Life
Water50-20°C2 weeks
PBS (pH 7.2)10-20°C1 month
DMSOSoluble-80°C6 months

Key Tips :

  • Thawing : Avoid repeated freeze-thaw cycles to prevent degradation.

  • Stabilization : Add 1–2 mM dithiothreitol (DTT) to protect the thiol group.

Concentration Tables for Stock Solutions

Target ConcentrationVolume Required (mL) per 1 mg Acetyl-CoA Na⁺
1 mM1.1383
5 mM0.2277
10 mM0.1138

Data derived from molecular weight (878.5 g/mol).

Quality Control and Analytical Validation

Spectrophotometric Assays

UV spectrophotometry (λ = 260 nm) quantifies Acetyl-CoA Na⁺ using extinction coefficients:

Concentration (mM)=AbsorbanceExtinction Coefficient (mM1cm1)\text{Concentration (mM)} = \frac{\text{Absorbance}}{\text{Extinction Coefficient (mM}^{-1}\text{cm}^{-1}\text{)}}

Extinction Coefficients :

  • Acetyl-CoA Na⁺ : 8,700 M⁻¹cm⁻¹ (water).

  • CoA : 15,400 M⁻¹cm⁻¹ (pH 7.0).

Enzymatic Activity Assays

Acetyl-CoA Na⁺ is validated using citrate synthase:

Oxaloacetate+Acetyl-CoACitrate+CoA\text{Oxaloacetate} + \text{Acetyl-CoA} \rightarrow \text{Citrate} + \text{CoA}

Reaction rates (ΔOD/min) at 412 nm confirm functionality.

Applications in Research Formulations

In Vivo Formulation Protocols

For animal studies, Acetyl-CoA Na⁺ is formulated in:

  • DMSO Master Solution : Dissolve 1–10 mg in 100 μL DMSO.

  • PEG300/Tween 80 Mixture : Combine DMSO solution with PEG300 and Tween 80 to enhance bioavailability.

  • Corn Oil Emulsion : Used for hydrophobic formulations.

Example Workflow :

StepAction
1Dissolve 10 mg Acetyl-CoA Na⁺ in 100 μL DMSO.
2Add 900 μL PEG300, vortex.
3Add 100 μL Tween 80, clarify.
4Dilute with ddH₂O to desired volume.

Scientific Research Applications

Metabolic Studies

Acetyl coenzyme A sodium salt is extensively used in metabolic research to study:

  • Fatty Acid Synthesis : It acts as a substrate for fatty acid synthesis pathways, enabling researchers to investigate lipid metabolism.
  • Energy Production : The compound is integral to the citric acid cycle, which is essential for ATP production in cells .

Table 1: Role of Acetyl Coenzyme A in Metabolism

ProcessDescription
Fatty Acid SynthesisKey substrate for synthesizing fatty acids
Citric Acid CycleCentral to energy production via ATP generation
Cholesterol SynthesisPrecursor for cholesterol biosynthesis

Biochemical Research

In biochemical research, this compound is used to:

  • Investigate enzyme activities and interactions.
  • Study post-translational modifications, particularly histone acetylation, which influences gene expression .

Case Study: Histone Acetylation
A study demonstrated that acetyl coenzyme A serves as an acetyl donor for histone acetylases (HATs), impacting chromatin structure and gene regulation .

Pharmaceutical Applications

This compound is crucial in pharmaceutical development:

  • Drug Formulation : It enhances the efficacy and bioavailability of medications targeting metabolic disorders.
  • Therapeutic Uses : Its role in neurotransmitter synthesis, particularly acetylcholine, supports research into neurological treatments .

Table 2: Pharmaceutical Applications

ApplicationDescription
Drug FormulationEnhances drug efficacy for metabolic disorders
Neurological TreatmentsPrecursor for neurotransmitter synthesis

Food Industry Applications

In the food industry, this compound functions as:

  • Flavor Enhancer : Used as a food additive to improve taste.
  • Preservative : Extends shelf life by stabilizing food products .

Cosmetic Formulations

The compound's moisturizing properties make it valuable in cosmetics:

  • Skin Hydration : Improves skin texture and hydration levels.
  • Product Stability : Enhances the stability of cosmetic formulations .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₃H₃₅N₇O₁₇P₃S·3Na
  • Molecular Weight : 875.52 g/mol
  • Purity : ≥93% (HPLC)
  • Solubility : Highly soluble in water (50 mg/mL) .
  • Storage : Stable at -20°C in lyophilized form .

Acetyl-CoA is synthesized via oxidative decarboxylation of pyruvate, β-oxidation of fatty acids, or degradation of amino acids. It is indispensable in lipid biosynthesis, neurotransmitter synthesis (e.g., acetylcholine), and regulation of enzymes like pyruvate carboxylase .

Comparison with Similar Compounds

Coenzyme A Sodium Salt Hydrate

Molecular Formula : C₂₁H₃₆N₇O₁₆P₃S·xNa·yH₂O
Molecular Weight : 767.53 g/mol (anhydrous free acid)
Key Roles :

  • Acts as a universal acyl carrier in metabolic pathways.
  • Essential for fatty acid metabolism and the TCA cycle.
  • Lacks the acetyl group, limiting its direct role in acetylation reactions.

Differences from Acetyl-CoA :

  • Function : Coenzyme A (CoA) requires activation (e.g., acetylation) to participate in specific reactions. Acetyl-CoA directly donates acetyl groups .
  • Affinity : Acetyl-CoA binds enzymes like Dat (Drosophila acetyltransferase) with ~30× higher affinity (Kd = 5.51 ± 1.92 μM) compared to CoA (Kd = 152.89 ± 26.48 μM) .

Acetyl Coenzyme A Trilithium Salt Trihydrate

Molecular Formula : C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O
Molecular Weight : 809.57 g/mol
Key Properties :

  • Soluble in water but degrades under acidic or high-temperature conditions.
  • Used in studies requiring lithium-compatible buffers.

Comparison with Sodium Salt :

  • Stability : Sodium salts are generally more stable in biological buffers than lithium salts .
  • Applications : Lithium salts are niche alternatives for specialized assays, whereas sodium salts are standard in most enzymatic studies .

Pentadecanoyl Coenzyme A Sodium Salt

Molecular Formula : C₃₆H₆₄N₇O₁₇P₃S·xNa
Molecular Weight : 991.92 g/mol
Key Roles :

  • Substrate for acyl-CoA dehydrogenases in fatty acid oxidation studies.
  • Contains a 15-carbon acyl chain, mimicking long-chain fatty acids.

Contrast with Acetyl-CoA :

  • Chain Length: Pentadecanoyl-CoA’s long acyl chain enables studies on β-oxidation, unlike acetyl-CoA’s short-chain specificity .
  • Metabolic Pathways: Acetyl-CoA feeds into the TCA cycle, while pentadecanoyl-CoA is catabolized via β-oxidation .

Propionyl Coenzyme A and Butyryl Coenzyme A

  • Propionyl-CoA : Involved in propionate metabolism; lacks the acetyl group’s role in acetylation.
  • Butyryl-CoA : Participates in ketogenesis and fatty acid elongation.

Data Table: Comparative Analysis of CoA Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Purity Solubility Key Applications
Acetyl-CoA Sodium Salt C₂₃H₃₅N₇O₁₇P₃S·3Na 875.52 ≥93% 50 mg/mL (H₂O) TCA cycle, lipid synthesis, acetylation
Coenzyme A Sodium Salt C₂₁H₃₆N₇O₁₆P₃S·xNa·yH₂O 767.53 ≥85% 50 mg/mL (H₂O) General acyl transfer, fatty acid metabolism
Acetyl-CoA Lithium Salt C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O 809.57 N/A Soluble (H₂O) Specialized assays requiring lithium ions
Pentadecanoyl-CoA Sodium C₃₆H₆₄N₇O₁₇P₃S·xNa 991.92 N/A Slight (H₂O) Long-chain fatty acid oxidation studies

Research Findings on Enzymatic Roles

  • Acetyl Group Specificity: Structural studies of Dat enzyme revealed that the acetyl group in Acetyl-CoA induces conformational changes (e.g., formation of α9 helix) critical for substrate binding and catalysis. CoA alone cannot trigger these changes .
  • Catalytic Cycle : Acetyl-CoA’s high affinity enables it to displace CoA and acetylated products in enzymes like Dat, restarting catalytic cycles .
  • Thermal Stability : Differential scanning calorimetry (DSC) showed that Acetyl-CoA-bound enzymes (e.g., Dat/Ac-CoA) have higher thermal stability (Tm ~60°C) compared to CoA-bound forms .

Biological Activity

Acetyl Coenzyme A (Acetyl-CoA) sodium salt is a crucial metabolite involved in various biochemical pathways, particularly in energy metabolism and biosynthesis. This article explores the biological activity of Acetyl-CoA, focusing on its roles in metabolic regulation, fatty acid synthesis, and its interactions with proteins.

Overview of Acetyl-CoA

Acetyl-CoA is a central metabolite that serves as a substrate for the citric acid cycle (Krebs cycle) and is pivotal in lipid biosynthesis. It is synthesized from various precursors, including carbohydrates, fats, and proteins. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications.

Metabolic Functions

1. Energy Metabolism:
Acetyl-CoA is generated from the breakdown of carbohydrates via glycolysis and from fatty acids through β-oxidation. It enters the Krebs cycle, where it undergoes oxidation to produce ATP, NADH, and FADH₂, which are essential for cellular energy production .

2. Fatty Acid Synthesis:
In the cytosol, Acetyl-CoA acts as a building block for fatty acid synthesis. Acetyl-CoA carboxylase catalyzes the conversion of Acetyl-CoA to malonyl-CoA, the first committed step in fatty acid biosynthesis. This pathway is regulated by insulin and glucagon, reflecting the body's energy status .

3. Protein Modification:
Acetyl-CoA is involved in post-translational modifications of proteins through acetylation. This process can regulate protein function and stability, influencing various cellular processes such as gene expression and metabolism .

Regulation of Acetyl-CoA Activity

The activity of enzymes involved in Acetyl-CoA metabolism is tightly regulated by several mechanisms:

  • Allosteric Regulation: Enzymes like pyruvate dehydrogenase are allosterically activated by Acetyl-CoA, enhancing their activity under conditions of high substrate availability .
  • Covalent Modifications: Lysine acetylation can modulate the activity of acetyl-CoA synthetase, impacting its ability to synthesize Acetyl-CoA from acetate .
  • Hormonal Control: Hormones such as insulin promote fatty acid synthesis by enhancing the expression and activity of enzymes involved in the conversion of Acetyl-CoA to fatty acids .

Case Study 1: Acetylation in Cellular Stress

Research has identified that under oxidative stress conditions, coenzyme A can modify protein cysteine residues through a process termed "CoAlation." This reversible modification protects proteins from irreversible oxidation, thus playing a protective role during cellular stress .

Case Study 2: Fatty Acid Metabolism Disorders

Studies have shown that dysregulation of Acetyl-CoA metabolism is implicated in various metabolic disorders such as obesity and diabetes. For instance, increased levels of Acetyl-CoA can lead to enhanced fatty acid synthesis and storage, contributing to insulin resistance .

Data Tables

The following table summarizes key findings related to Acetyl-CoA concentrations in various biological samples:

Biological SampleCoA (nmol/mg protein)Acetyl-CoA (nmol/mg protein)
Wild-type Rat Liver0.872 ± 0.1220.194 ± 0.038
Wild-type Mouse Cortex0.017 ± 0.0060.008 ± 0.003
Mutant Rat Liver0.040 ± 0.0010.140 ± 0.009
Rat Kidney0.191 ± 0.0620.013 ± 0.006

This data highlights the differential concentrations of CoA and Acetyl-CoA across various tissues, indicating tissue-specific metabolic activities .

Q & A

Q. What are the optimal storage conditions for acetyl coenzyme A sodium salt to ensure stability in experimental workflows?

Acetyl-CoA sodium salt should be stored at -20°C in a desiccated environment to prevent hydrolysis and oxidation. For short-term use (≤2 weeks), neutral pH solutions (pH 3–7) can be maintained at -20°C, but lyophilized powder is preferred for long-term stability. Avoid repeated freeze-thaw cycles, as degradation products (e.g., oxidized CoA-glutathione disulfide) can accumulate and interfere with assays .

Q. How can researchers validate the purity of acetyl-CoA sodium salt prior to experimental use?

Purity can be validated via HPLC (≥93%) with UV detection at 260 nm, leveraging the adenine moiety’s absorbance. For higher specificity, 1H NMR spectroscopy (800 MHz) using TSP (trimethylsilylpropionic acid) as an internal reference can confirm chemical identity and detect contaminants like CoA disulfides. Cross-reference spectral peaks with databases (e.g., BMRB, HMDB) .

Q. What solvent systems are compatible with acetyl-CoA sodium salt for in vitro enzymatic assays?

Acetyl-CoA is soluble in aqueous buffers (e.g., 50 mg/mL in H₂O) . For kinetic studies, use phosphate-buffered saline (pH 7.4) or Tris-HCl (pH 8.0) to maintain enzymatic activity. Avoid chaotropic agents (e.g., urea) or reducing agents (e.g., DTT) unless explicitly required, as they may interfere with thiol-reactive groups .

Advanced Research Questions

Q. How can researchers mitigate oxidation artifacts in acetyl-CoA quantification during tissue extraction?

Oxidation of CoA to disulfide derivatives (e.g., CoA-S-S-G) can be minimized by:

  • Deoxygenating solvents (e.g., D₂O buffer flushed with helium/nitrogen).
  • Rapid freezing of tissues in liquid nitrogen and homogenizing in cold methanol/chlorform (3:1 v/v) to quench enzymatic activity.
  • Adding antioxidants like sodium nitrite (1 mM) during extraction. Post-extraction, use sealed NMR tubes and analyze immediately to prevent time-dependent oxidation .

Q. What methodological considerations are critical for quantifying acetyl-CoA in complex biological matrices using NMR?

Key steps include:

  • Peak assignment : Use 2D NMR experiments (DQF-COSY, TOCSY) and spiking with authentic standards to resolve overlapping signals (e.g., acetyl-CoA vs. CoA-S-S-G).
  • Quantitation : Integrate peaks against an internal standard (TSP) and validate with T1 relaxation corrections.
  • Sample preparation : Centrifuge tissue extracts at 14,000 × g to remove particulates, and filter (0.2 µm) to enhance spectral resolution .

Q. How do HPLC and NMR compare for analyzing acetyl-CoA in metabolomic studies?

Method Advantages Limitations
HPLC-UV/LC-MS High sensitivity (nM range); compatible with complex mixtures.Requires derivatization for UV detection; ion suppression in MS .
NMR Non-destructive; no separation needed; identifies novel metabolites (e.g., CoA-S-S-G).Lower sensitivity (µM range); requires deuterated solvents .

Q. What experimental strategies resolve discrepancies in acetyl-CoA levels across studies (e.g., conflicting tissue-specific concentrations)?

  • Standardize extraction protocols : Variability arises from differences in tissue homogenization (e.g., methanol/chloroform vs. perchloric acid).
  • Control for oxidation : Use deoxygenated buffers and validate with recovery experiments (spiking known CoA/acetyl-CoA into matrices).
  • Cross-validate methods : Compare NMR data with enzymatic assays (e.g., citrate synthase coupling) to confirm accuracy .

Q. How can researchers optimize acetyl-CoA stability in enzymatic acetylation assays (e.g., histone acetyltransferase studies)?

  • Buffer composition : Include 1–5 mM Mg²⁺ to stabilize thioester bonds.
  • Temperature : Conduct assays at 25–37°C; pre-warm reagents to avoid cold-induced precipitation.
  • Inhibitors : Add 0.1 mM PMSF to suppress protease activity in crude lysates. Monitor degradation via TLC or stopped-flow kinetics .

Methodological Notes

  • Peak Confirmation : Always perform spiking experiments with authentic acetyl-CoA in NMR to validate assignments, as endogenous metabolites (e.g., glutathione derivatives) can co-elute .
  • Oxidation Checks : Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic acetyl-CoA hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl coenzyme A sodium salt
Reactant of Route 2
Acetyl coenzyme A sodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.